molecular formula C9H17NO5 B1282196 Boc-D-Homoserine CAS No. 67198-87-2

Boc-D-Homoserine

Cat. No. B1282196
CAS RN: 67198-87-2
M. Wt: 219.23 g/mol
InChI Key: PZEMWPDUXBZKJN-ZCFIWIBFSA-N
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Description

Boc-D-Homoserine is a derivative of serine . It has the molecular formula C9H17NO5 and a molecular weight of 219.23 g/mol . It is used in research and is not sold to patients .


Synthesis Analysis

Homoserine dehydrogenase (HSD) is an important regulatory enzyme in the aspartate pathway, which mediates the synthesis of methionine, threonine, and isoleucine from aspartate . Boc-D-Homoserine can be synthesized from protected homoserine .


Molecular Structure Analysis

The IUPAC name of Boc-D-Homoserine is (2R)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid . The InChI and SMILES strings provide a detailed view of its molecular structure .


Chemical Reactions Analysis

Boc-D-Homoserine is involved in various chemical reactions. For instance, it plays a role in the aspartate pathway to synthesize amino acids like methionine, threonine, and isoleucine .


Physical And Chemical Properties Analysis

Boc-D-Homoserine has a molecular weight of 219.23 g/mol. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5. It also has a rotatable bond count of 6 .

Scientific Research Applications

1. Synthesis of Azidohomoalanine

  • Methods of Application: The synthesis of AHA using protected homoserine as a starting material is described in the referenced research . Unfortunately, the specific experimental procedures and technical details are not provided in the search results.
  • Results or Outcomes: The synthesis of AHA using Boc-homoserine can be completed in 5 days . The results of this synthesis have been cited in 10 Scopus citations , indicating its significance and impact in the scientific community.

2. Rhodium-Catalyzed Annulation of Boc-Protected Benzamides

  • Methods of Application: In the presence of [Cp*RhCl2]2, AgSbF6, and Cs2CO3, Boc-protected benzamides can be effectively annulated to yield isocoumarins in 0.5–2 hours . The specific experimental procedures and technical details are not provided in the search results.
  • Results or Outcomes: The annulation process is mild and efficient, yielding isocoumarins in a short period of time . This method provides a more efficient methodology for the synthesis of isocoumarins, which are widely present in numerous natural and synthetic compounds that exhibit potent biological activities .

Safety And Hazards

Boc-D-Homoserine should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. It’s recommended to wear suitable protective clothing and avoid formation of dust and aerosols .

Future Directions

Boc-D-Homoserine, as a serine derivative, has potential applications in various fields. For instance, D-amino acids such as D-citrulline, D-glutamine, D-homoserine, or D-arginine, which are not produced by D-aminoacylases or D-hydantoinases, were produced from the racemic mixture within a 24-hr reaction at 30°C and pH 7.0 .

properties

IUPAC Name

(2R)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-6(4-5-11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEMWPDUXBZKJN-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70517079
Record name N-(tert-Butoxycarbonyl)-D-homoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Homoserine

CAS RN

67198-87-2, 745011-75-0
Record name N-(tert-Butoxycarbonyl)-D-homoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-d-homoserine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2 g of homoserine (16.78 mmol) were dissolved in 20 ml of water and to the solution 16.78 ml of 1 M NaOH and 3.006 g of cesium carbonate (9.23 mmol) were added. After stirring for 5 minutes, the solution was cooled in an ice/water bath. 60 ml of dioxane and terbutyl pyrocarbonate were then added. The reaction mixture was kept under stirring in an ice-cold water bath for 1 hour and thereafter at room temperature for 5 hours. The solvent was subsequently removed under vacuum. The dry residue was directly used in the next step.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.006 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
16.78 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
terbutyl pyrocarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of homoserine bromohydrate (2 g ; 16.78 mmol.) in H2O (20 ml), addition was made in succession of a 1 M NaOH solution (16.78 ml) and cesium carbonate (3.01 g; 9.23 mmol.). After stirring for 5 minutes, the solution was cooled in an ice/water bath. Dioxane (60 ml) and t-butyl pyrocarbonate were then added. The reaction mixture was kept under stirring in an ice-cold water bath for 1 hour and thereafter at room temperature for 5 hours. The solvent was subsequently evaporated under vacuum and the dry residue was directly used in the next step.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
16.78 mL
Type
reactant
Reaction Step Two
Quantity
3.01 g
Type
reactant
Reaction Step Three
Name
t-butyl pyrocarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MN Islam, MS Islam, MA Hoque, T Kato… - Bioorganic & Medicinal …, 2014 - Elsevier
Several histone deacetylase (HDAC) inhibiting bicyclic tetrapeptides have been designed and synthesized through intramolecular ring-closing metathesis (RCM) reaction and peptide …
Number of citations: 17 www.sciencedirect.com
CA Townsend, GM Salituro, LT Nguyen, MJ DiNovi - Tetrahedron letters, 1986 - Elsevier
A protected form of L-seryl-D-(p-hydroxyphenyl)glycine was cyclized in a biogenetic sense and partially deprotected to give (−)-t-butyl 3-amino nocardicinate (5) from which (−)-…
Number of citations: 22 www.sciencedirect.com
F Begnini, V Poongavanam, B Over… - Journal of Medicinal …, 2020 - ACS Publications
… The Boc protecting group was then cleaved, the liberated amine was coupled with Boc-d-homoserine to give compound 32, followed by saponification of the methyl ester, which gives …
Number of citations: 27 pubs.acs.org
RC Sheppard - 1981 - books.google.com
… A different approach to converting one amino-acid into another is the chiral synthesis of Boc-D-homoserine lactone through treatment of /V-Boc-S-methyl-D-methionone trimethylsilyl …
Number of citations: 16 books.google.com

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